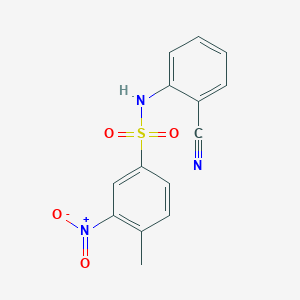
N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide, also known as NBD-556, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide is not fully understood. However, it has been proposed that the compound exerts its biological activities by inhibiting the activity of enzymes involved in key cellular processes. For example, N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells. Additionally, the compound has been shown to inhibit the activity of RNA polymerase, an enzyme involved in the transcription of genetic information.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. The compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide has been found to exhibit antiviral activity against several viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide in lab experiments is its ability to inhibit the activity of enzymes involved in key cellular processes. This makes the compound a useful tool for studying the role of these enzymes in various cellular processes. Additionally, the compound's ability to induce apoptosis and inhibit cell proliferation makes it a potential therapeutic agent for the treatment of cancer.
One limitation of using N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide. One area of research is the development of N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide derivatives with improved biological activity and reduced toxicity. Additionally, the compound's potential as a therapeutic agent for the treatment of cancer and viral infections warrants further investigation. Furthermore, the mechanism of action of N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide needs to be further elucidated to fully understand its biological effects.
Méthodes De Synthèse
The synthesis of N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide involves the reaction of 2-cyanobenzenesulfonamide with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction proceeds under mild conditions and yields N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide in good yield. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral activities. The compound has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. Additionally, N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-10-6-7-12(8-14(10)17(18)19)22(20,21)16-13-5-3-2-4-11(13)9-15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVVCIIYKSVYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5138357.png)
![2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)
![2-{4-[6-(6-carboxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5138377.png)
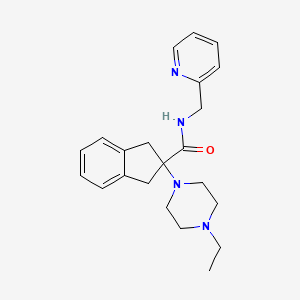
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)
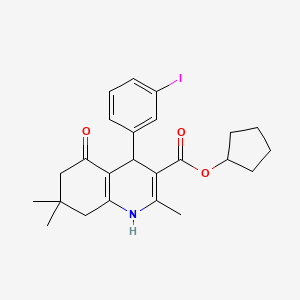
![2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5138410.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)
![N-benzyl-1-cyclopropyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5138429.png)
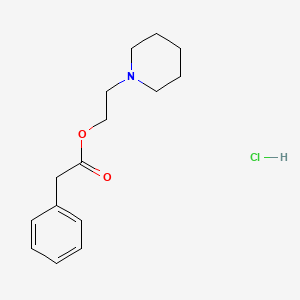
![2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5138431.png)
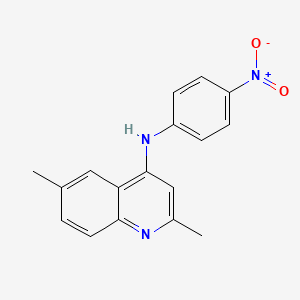
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5138447.png)
![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5138453.png)